molecular formula C9H13N3O3 B1438608 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-91-6

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B1438608
CAS No.: 28936-91-6
M. Wt: 211.22 g/mol
InChI Key: JWWJTVOLGNBKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound of interest in medicinal chemistry and drug discovery. It belongs to a class of compounds known for their 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure, which has been identified as a valuable scaffold in developing novel therapeutics . Recent research has highlighted derivatives of this core structure as a novel δ opioid receptor (DOR)-selective agonist chemotype . These agonists show potential for treating neurological disorders such as chronic pain, with a signaling profile that may differentiate them from previous DOR-targeting candidates . Historically, the same core scaffold has also been explored in other therapeutic areas, such as in the development of pan-inhibitors for hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1-3) for the treatment of anemia . This demonstrates the versatility and significant research value of this spirohydantoin scaffold. This product is intended for research purposes only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans. The buyer assumes responsibility for confirming product identity and purity for their specific research applications.

Properties

IUPAC Name

8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(13)12-4-2-9(3-5-12)7(14)10-8(15)11-9/h2-5H2,1H3,(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWJTVOLGNBKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and significant applications of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, with a specific focus on the N-acetylated derivative, 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Executive Summary

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spiro-fused hydantoin-piperidine system, has emerged as a privileged scaffold in modern medicinal chemistry. Its derivatives have shown significant potential in treating a range of conditions, from anemia to chronic pain, by targeting key biological pathways. This guide delves into the specific identifiers of the parent scaffold and its acetylated form, outlines a validated synthetic approach for its N-acetylation, and explores its prominent roles as a modulator of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases and as a novel chemotype for δ-opioid receptor agonists.

Chemical Identification and Nomenclature

A precise understanding of chemical identifiers is paramount for regulatory compliance, literature searches, and experimental replication. It is important to note that while the core scaffold is well-documented, the specific, unsubstituted "8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is not commonly listed with a unique CAS number in major chemical databases. Instead, it is often found as a structural motif within more complex, substituted molecules.

For clarity, this section provides data for both the parent compound and a prominent, commercially cataloged acetylated derivative.

Parent Scaffold: 1,3,8-Triazaspiro[4.5]decane-2,4-dione

This compound serves as the foundational structure for the derivatives discussed in this guide.

IdentifierValueSource
CAS Number 13625-39-3Sigma-Aldrich
Molecular Formula C₇H₁₁N₃O₂Sigma-Aldrich
Molecular Weight 169.18 g/mol Sigma-Aldrich
IUPAC Name 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Canonical SMILES O=C1NC(=O)C2(CCNCC2)N1Sigma-Aldrich
InChI Key HRSWSISJJJDBOQ-UHFFFAOYSA-NSigma-Aldrich
Substituted Acetylated Derivative Example

The following data corresponds to a well-documented, albeit more complex, derivative that features the core 8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure.

IdentifierValueSource
Compound Name 8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneU.S. EPA[1]
CAS Number 82537-67-5U.S. EPA[1]
Molecular Formula C₂₅H₄₅N₃O₃U.S. EPA[1]
Molecular Weight 435.65 g/mol U.S. EPA[1]
Canonical SMILES CCCCCCCCCCCCN1C(=O)NC2(CC(C)(C)N(C(C)=O)C(C)(C)C2)C1=OU.S. EPA[1]

Synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

The synthesis of the title compound can be logically achieved through the acetylation of the secondary amine within the piperidine ring of the parent scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione. The hydantoin nitrogens are significantly less nucleophilic, allowing for selective acylation at the N8 position under controlled conditions.

Proposed Synthetic Workflow

The following protocol is a standard and reliable method for the N-acetylation of piperidine and related cyclic amines.[2] The causality behind these steps is to activate the acetyl group and then introduce it to the nucleophilic nitrogen in a controlled, base-mediated reaction.

G cluster_prep Preparation cluster_reac Reaction cluster_work Workup & Purification A 1. Dissolution: Dissolve 1,3,8-triazaspiro[4.5]decane-2,4-dione in anhydrous DCM. B 2. Cooling: Cool solution to 0°C in an ice bath. A->B C 3. Base Addition: Add triethylamine (1.2 equiv.). B->C D 4. Acetylation: Add acetic anhydride (1.1 equiv.) dropwise. C->D E 5. Stirring: Stir at 0°C for 30 min, then warm to room temp. D->E F 6. Quenching: Add sat. aq. NaHCO₃. E->F G 7. Extraction: Extract with DCM. F->G H 8. Purification: Wash, dry, and concentrate. Purify via column chromatography. G->H I Product: 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione H->I

Caption: Workflow for the N-acetylation of the spiro-piperidine scaffold.

Detailed Experimental Protocol

Materials:

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 equiv.)

  • Acetic Anhydride (1.1 equiv.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 1,3,8-triazaspiro[4.5]decane-2,4-dione (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution. The base acts as a scavenger for the acetic acid byproduct generated during the reaction.

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution. A slight excess of the acetylating agent ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Applications in Drug Discovery & Development

The true value of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold lies in its proven utility as a pharmacophore. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.

Pan-Inhibitors of HIF Prolyl Hydroxylase (PHD) for Anemia

Derivatives of this scaffold have been identified as highly effective pan-inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) family of enzymes (PHD1-3).[3][4]

Mechanism of Action: Under normal oxygen levels (normoxia), PHD enzymes hydroxylate proline residues on the HIF-α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHD enzymes, spirohydantoin derivatives stabilize HIF-α, allowing it to translocate to the nucleus and stimulate the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism offers a novel oral treatment for anemia.[3][4]

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Therapeutic Intervention PHD PHD Enzymes HIFa HIF-1α PHD->HIFa Hydroxylation VHL VHL Protein HIFa->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Spiro 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivatives PHD_inhibited PHD Enzymes Spiro->PHD_inhibited Inhibition HIFa_stable HIF-1α (Stable) Nucleus Nucleus HIFa_stable->Nucleus Translocation EPO EPO Gene Transcription Nucleus->EPO Erythropoiesis Erythropoiesis (Red Blood Cell Production) EPO->Erythropoiesis

Caption: Mechanism of HIF-PHD inhibition by spirohydantoin derivatives.

This therapeutic approach has resulted in derivatives with excellent preclinical pharmacokinetic profiles, demonstrating robust EPO upregulation in vivo.[3]

Novel Chemotype for δ-Opioid Receptor (DOR) Agonists

The search for safer, non-addictive analgesics has led to the exploration of the δ-opioid receptor (DOR). Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel chemotype of selective DOR agonists through high-throughput screening.[5][6][7]

Significance: Many previously developed DOR agonists failed in clinical trials due to adverse effects like seizures.[5][7] These adverse effects have been linked to a common chemical structure (the SNC80 chemotype). The discovery of the spirohydantoin scaffold as a potent and selective DOR agonist provides a completely new structural starting point for developing safer and more effective therapeutics for chronic pain and various neurological disorders.[5][8]

The most promising compounds from this class exhibit:

  • High Selectivity: They show strong preference for DOR over other opioid receptors (μ and κ).[8]

  • G-Protein Bias: They tend to activate the desired G-protein signaling pathway with minimal recruitment of β-arrestin, a pathway often associated with adverse effects.[5][8]

  • In Vivo Efficacy: The lead compounds have demonstrated anti-allodynic effects in animal models of inflammatory pain.[5]

Conclusion

While 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione itself is not a widely cataloged standalone chemical, its core scaffold is of significant and growing interest to the scientific community. The structural rigidity and synthetic tractability of the 1,3,8-triazaspiro[4.5]decane-2,4-dione system make it an exemplary platform for structure-activity relationship (SAR) studies. Its demonstrated success in developing potent inhibitors of HIF prolyl hydroxylases and a new class of δ-opioid receptor agonists underscores its status as a privileged scaffold in modern drug discovery. Further exploration and derivatization of this core structure hold considerable promise for the development of next-generation therapeutics.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301–309. [Link]

  • Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(7), 2945–2959. [Link]

  • Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945-59. [Link]

  • Meqbil, Y. J., et al. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine Research Profiles. [Link]

  • Budde, H., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2023). 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-. Substance Registry Services. [Link]

Sources

The Emerging Pharmacological Potential of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Core Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

The 1,3,8-triazaspiro[4.5]decane-2,4-dione, or spirohydantoin, scaffold has recently emerged as a structure of significant interest in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a fertile ground for the development of novel therapeutics targeting a diverse range of biological pathways. This technical guide provides an in-depth exploration of the pharmacological potential of this core structure, with a particular focus on the 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative. While specific data on the 8-acetyl variant is limited, this document will synthesize the extensive research on related analogues to build a comprehensive profile of its potential applications, from pain management and anemia to cardioprotection and immune modulation.

The strategic placement of an acetyl group at the N8 position of the piperidine ring can significantly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and target engagement. This guide will delve into the known biological activities of the core scaffold and project how the 8-acetyl modification could modulate these effects, offering a roadmap for future research and development.

Synthetic Strategies and Chemical Properties

The synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core is adaptable and has been achieved through various established chemical reactions. One common method involves the Strecker reaction, utilizing a cyanohydrin intermediate reacted with ammonium carbonate to form the spiroconnected hydantoin.[1] Alternative approaches, including solid-phase synthesis protocols, have also been developed to generate libraries of derivatives for high-throughput screening.[2] A Chinese patent describes a method for synthesizing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione using urea, diethyl oxalate, and ammonium carbonate, highlighting a cost-effective and safe production route.[3]

The introduction of the 8-acetyl group can likely be achieved through standard acylation of the secondary amine on the piperidine ring of the spirohydantoin precursor. This modification is expected to alter the molecule's polarity and hydrogen bonding capacity, which in turn could affect its pharmacokinetic profile and target interactions.

A Multi-Target Pharmacological Profile

Research into derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has revealed a remarkable polypharmacology, with distinct classes of compounds demonstrating potent and selective activity at multiple, unrelated targets.

Delta Opioid Receptor (DOR) Agonism: A New Frontier in Analgesia

A significant breakthrough has been the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective delta opioid receptor (DOR) agonists.[4][5] DORs are a promising target for treating a range of neurological and psychiatric disorders, including chronic pain and depression.[5] However, the development of DOR agonists has been hampered by adverse effects such as seizures, which are associated with certain chemotypes like SNC80.[4]

Derivatives of the spirohydantoin scaffold have shown submicromolar potency in activating DOR and, crucially, exhibit low efficacy in recruiting β-arrestin 2.[4] This suggests a potential for G-protein signaling bias, a characteristic that is increasingly sought after in modern GPCR drug discovery to separate therapeutic effects from adverse reactions.[6] The most potent of these novel agonists was found to be selective for DOR over a panel of 167 other GPCRs and demonstrated anti-allodynic effects in a preclinical model of inflammatory pain.[5]

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor Gi_Go Gi/o Protein DOR->Gi_Go Activates Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Low Recruitment Spirohydantoin_Derivative 8-Acetyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (Agonist) Spirohydantoin_Derivative->DOR AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia & Therapeutic Effects cAMP->Analgesia Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase for Anemia

Another well-documented activity of the spirohydantoin scaffold is the pan-inhibition of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) family of enzymes (PHD1-3).[7][8][9] By inhibiting these enzymes, the compounds prevent the degradation of HIF-α, a transcription factor that plays a central role in the body's response to low oxygen. This leads to the upregulation of HIF-target genes, including erythropoietin (EPO), which is the primary regulator of red blood cell production.

This mechanism makes these compounds promising candidates for the oral treatment of anemia, particularly in patients with chronic kidney disease.[7][9] Research has focused on optimizing the pharmacokinetic and pharmacodynamic profiles of these inhibitors to achieve a short-acting effect, which is desirable for this indication.[7][8] Importantly, structure-activity relationship (SAR) studies have successfully mitigated off-target effects, such as inhibition of the hERG potassium channel and elevation of liver enzymes, through the systematic introduction of acidic functionalities.[7][9]

HIF_PHD_Inhibition_Workflow HIF_alpha HIF-α Hydroxylation Hydroxylation HIF_alpha->Hydroxylation PHD_Enzymes PHD Enzymes PHD_Enzymes->Hydroxylation Catalyzes HIF_alpha_Stabilization HIF-α Stabilization PHD_Enzymes->HIF_alpha_Stabilization Spirohydantoin_Inhibitor 8-Acetyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (Inhibitor) Spirohydantoin_Inhibitor->PHD_Enzymes Inhibits VHL_Complex VHL E3 Ubiquitin Ligase Complex Hydroxylation->VHL_Complex Enables Binding Proteasomal_Degradation Proteasomal Degradation VHL_Complex->Proteasomal_Degradation Targets for HIF_Complex HIF Complex (Transcription Factor) HIF_alpha_Stabilization->HIF_Complex HIF_beta HIF-β HIF_beta->HIF_Complex EPO_Gene EPO Gene HIF_Complex->EPO_Gene Activates Transcription EPO_Production Erythropoietin (EPO) Production EPO_Gene->EPO_Production Erythropoiesis Erythropoiesis EPO_Production->Erythropoiesis

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP) for Cardioprotection

Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death following ischemia-reperfusion injury.[10][11] These compounds target the c subunit of the F1/FO-ATP synthase complex.[10] By preventing the opening of the mPTP, these molecules can protect cardiac and neural tissues from damage during events such as heart attacks and strokes.

Notably, these spirohydantoin-based inhibitors have been shown to be safer than other mPTP inhibitors like oligomycin A, as they do not negatively impact cell viability or intracellular ATP levels even with prolonged exposure.[12] This favorable safety profile makes them attractive candidates for development as cardio- and neuroprotective agents.

Myelostimulatory Effects: Enhancing Hematopoiesis

In a different therapeutic context, certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity.[1][13] In a cyclophosphamide-induced model of myelosuppression, these compounds significantly accelerated the regeneration of lymphocytes and granulocytes in the bone marrow.[1] This suggests a potential application in treating conditions characterized by a weakened immune system, such as chemotherapy-induced neutropenia.

Structure-Activity Relationships (SAR) and Lead Optimization

The diverse pharmacology of the spirohydantoin scaffold underscores the importance of SAR studies in directing the activity towards a specific target. For the HIF PHD inhibitors, the introduction of acidic groups was critical for eliminating hERG liability.[7][9] For the DOR agonists, modifications on the piperidine ring and the hydantoin core are likely to influence potency and selectivity. The 8-acetyl group on the titular compound represents a key modification point that could be explored to fine-tune its activity and properties for any of the aforementioned targets.

Experimental Protocols

The following are generalized protocols for key assays that would be essential in evaluating the pharmacological potential of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

In Vitro Delta Opioid Receptor (DOR) Binding Assay
  • Objective: To determine the binding affinity of the test compound for the human DOR.

  • Materials:

    • Membranes from cells stably expressing the human DOR.

    • [³H]-DPDPE (a radiolabeled DOR agonist).

    • Test compound (8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione).

    • Naltrindole (a high-affinity DOR antagonist for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, [³H]-DPDPE, and either buffer (for total binding), naltrindole (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay
  • Objective: To measure the in vitro inhibitory activity of the test compound against human PHD2.

  • Materials:

    • Recombinant human PHD2 enzyme.

    • A synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain.

    • α-ketoglutarate, Fe(II), and ascorbate as co-factors.

    • A detection system to measure the hydroxylation of the peptide substrate (e.g., an antibody-based detection method or mass spectrometry).

    • Test compound.

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the PHD2 enzyme, peptide substrate, co-factors, and either buffer or the test compound.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of hydroxylated peptide product using the chosen detection method.

    • Calculate the percent inhibition and determine the IC₅₀ value of the test compound.

Quantitative Data Summary

Compound ClassTargetKey In Vitro/In Vivo FindingReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione DerivativesDelta Opioid Receptor (DOR)Submicromolar binding affinity and potency in reducing cAMP production. Low β-arrestin 2 recruitment. Anti-allodynic efficacy in a model of inflammatory pain.[4],[5]
SpirohydantoinsHIF Prolyl Hydroxylase (PHD) 1-3Highly efficacious, short-acting pan-inhibitors causing robust erythropoietin (EPO) upregulation in vivo.[7],[9]
1,3,8-Triazaspiro[4.5]decane DerivativesMitochondrial Permeability Transition Pore (mPTP)Good mPTP inhibitory activity, decreased apoptotic rate, and overall improvement of cardiac function in a model of myocardial infarction.[10]
1,3,8-Triazaspiro[4.5]decane-2,4-dione DerivativesMyeloid Precursor CellsSignificantly accelerated regeneration of lymphocyte and granulocyte cell pools in a myelodepressive syndrome model.[1]

Future Directions and Therapeutic Outlook

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile and promising starting point for the development of new drugs for a wide range of diseases. The diverse biological activities discovered for its derivatives highlight the potential for generating novel intellectual property and addressing unmet medical needs.

The next critical step is to synthesize 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and systematically evaluate it in a panel of in vitro and in vivo assays targeting DOR, HIF PHDs, mPTP, and hematopoietic cells. This will elucidate the specific pharmacological profile conferred by the 8-acetyl group and determine its potential as a clinical candidate. Further optimization of this lead compound through medicinal chemistry efforts could then be pursued to enhance potency, selectivity, and pharmacokinetic properties. The future for this class of compounds appears bright, with the potential to deliver next-generation therapies for pain, anemia, heart disease, and beyond.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Voskressensky, L. G., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Campo, G., et al. (n.d.). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. [Link]

  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

  • Voskressensky, L. G., et al. (2018). Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. [Link]

  • Pinton, P., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Indep. IRIS. [Link]

  • Pinton, P., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Manfroni, G., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. SFERA. [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. [Link]

Sources

Methodological & Application

Synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been investigated for a range of biological activities, acting as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia, and as novel agonists for the delta opioid receptor, highlighting their potential in developing new therapeutics.[1][2][3] The targeted N-acetylation at the 8-position to yield 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione modifies the physicochemical properties of the parent molecule, which can be crucial for modulating its pharmacokinetic profile, target engagement, and overall efficacy.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The synthetic strategy is bifurcated into two principal stages: first, the construction of the core spirohydantoin intermediate, 1,3,8-triazaspiro[4.5]decane-2,4-dione, via a protective group strategy coupled with the classical Bucherer-Bergs reaction.[4][5] This is followed by the selective N-acetylation of the piperidinyl nitrogen. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical rationale for each step, ensuring both reproducibility and a foundational understanding of the process.

Overall Synthetic Scheme

The synthesis is a three-step process commencing from the commercially available N-benzyl-4-piperidone. The strategy involves:

  • Formation of a protected spirohydantoin: The Bucherer-Bergs reaction is employed to construct the hydantoin ring from the ketone functionality. The benzyl group serves as a protecting group for the piperidine nitrogen.

  • Deprotection: The benzyl group is removed via catalytic hydrogenolysis to expose the secondary amine at the 8-position.

  • N-Acetylation: The final step involves the selective acetylation of the secondary amine to yield the target compound.

Synthetic_Scheme start N-Benzyl-4-piperidone intermediate1 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione start->intermediate1 Step 1 intermediate2 1,3,8-Triazaspiro[4.5]decane-2,4-dione intermediate1->intermediate2 Step 2 product 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione intermediate2->product Step 3 reagent1 KCN, (NH4)2CO3 EtOH/H2O, 60-70°C (Bucherer-Bergs Reaction) reagent2 H2, Pd/C MeOH (Hydrogenolysis) reagent3 Acetic Anhydride (Ac2O) Triethylamine (Et3N), DCM, 0°C to rt

Figure 1: Overall synthetic workflow for 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Part 1: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Intermediate 2)

This phase focuses on the construction of the core spiro-heterocycle. The choice of N-benzyl-4-piperidone as the starting material is strategic; the benzyl group is a robust protecting group that is stable under the basic conditions of the Bucherer-Bergs reaction but can be cleanly removed under neutral hydrogenolysis conditions.

Step 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Intermediate 1)

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[6][7] The reaction proceeds through the in-situ formation of an aminonitrile, which then cyclizes to form the hydantoin ring.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Stoichiometry (eq.)
N-Benzyl-4-piperidone189.2610.0 g52.81.0
Potassium Cyanide (KCN)65.126.88 g105.62.0
Ammonium Carbonate ((NH₄)₂CO₃)96.0920.3 g211.24.0
Ethanol (95%)-150 mL--
Deionized Water-150 mL--

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzyl-4-piperidone (10.0 g, 52.8 mmol), potassium cyanide (6.88 g, 105.6 mmol), and ammonium carbonate (20.3 g, 211.2 mmol).

    • Causality: Potassium cyanide serves as the nucleophilic cyanide source, while ammonium carbonate provides both ammonia and carbon dioxide necessary for the formation of the hydantoin ring.[9] Extreme caution must be exercised when handling potassium cyanide as it is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Solvent Addition: Add a mixture of 95% ethanol (150 mL) and deionized water (150 mL) to the flask.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (usually 12-24 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further in an ice bath. b. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum to induce precipitation. c. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted salts. d. Dry the crude product in a vacuum oven at 50°C. The product is typically of sufficient purity for the next step.

Step 2: Deprotection to 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Intermediate 2)

Catalytic hydrogenolysis is a standard and effective method for the removal of a benzyl protecting group. The reaction proceeds by the catalytic cleavage of the C-N bond in the presence of hydrogen gas and a palladium catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione259.3012.0 g46.3
Palladium on Carbon (10% Pd/C)-1.2 g (10% w/w)-
Methanol (MeOH)-250 mL-
Celite®---

Experimental Protocol:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add the protected spirohydantoin (12.0 g, 46.3 mmol) and methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.2 g) to the suspension.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas and then maintain it under a hydrogen atmosphere (typically 40-50 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 4-8 hours).

  • Work-up and Isolation: a. Carefully vent the hydrogen gas and purge the system with nitrogen or argon. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

    • Causality: Celite filtration is crucial to remove the fine palladium catalyst, which could interfere with subsequent reactions. The filter cake should be kept wet with solvent to prevent ignition. c. Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, 1,3,8-triazaspiro[4.5]decane-2,4-dione, as a solid. This product is often used directly in the next step without further purification.

Part 2: Synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Final Product)

This final stage involves the straightforward acylation of the secondary amine of the spiro-piperidine ring system.

Step 3: N-Acetylation

The acetylation is achieved using acetic anhydride as the acetylating agent and triethylamine as a base to neutralize the acetic acid byproduct.[10] The reaction is generally clean and high-yielding.

Acetylation_Mechanism Amine R2NH (Intermediate 2) Tetrahedral_Intermediate [Tetrahedral Intermediate] Amine->Tetrahedral_Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac2O) Ac2O->Tetrahedral_Intermediate Base Et3N Byproduct Et3N·HOAc Base->Byproduct Product R2N-Ac (Final Product) Tetrahedral_Intermediate->Product Collapse & Proton Transfer

Figure 2: General workflow for the N-acetylation reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Stoichiometry (eq.)
1,3,8-Triazaspiro[4.5]decane-2,4-dione169.187.8 g46.11.0
Dichloromethane (DCM), anhydrous-200 mL--
Triethylamine (Et₃N)101.197.7 mL (5.6 g)55.31.2
Acetic Anhydride (Ac₂O)102.094.8 mL (5.2 g)50.71.1
Saturated Sodium Bicarbonate (NaHCO₃) aq.-~100 mL--
Brine-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--

Experimental Protocol:

  • Reaction Setup: Dissolve the spirohydantoin intermediate (7.8 g, 46.1 mmol) in anhydrous dichloromethane (200 mL) in a dry round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (7.7 mL, 55.3 mmol) to the solution.

    • Causality: Triethylamine acts as a non-nucleophilic base to scavenge the acetic acid formed during the reaction, preventing protonation of the starting amine.[11]

  • Acylating Agent Addition: Add acetic anhydride (4.8 mL, 50.7 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Safety Note: Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood.[12][13][14][15][16]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the reaction is complete.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers and wash with brine (50 mL).

  • Purification: a. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. The crude product can be purified by flash column chromatography on silica gel (using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of the acetyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and hydantoin carbonyls.

Safety and Handling

  • Potassium Cyanide: Extremely toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Handle in a fume hood with appropriate PPE.[12][13][14][15][16]

  • Palladium on Carbon: Potentially pyrophoric. Handle under an inert atmosphere and do not allow the catalyst to become dry on the filter paper.

  • Solvents: Dichloromethane, methanol, and ethanol are flammable and should be handled in a well-ventilated area away from ignition sources.

References

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. Available at: [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents.
  • Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available at: [Link]

  • Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Acetic Anhydride - SAFETY DATA SHEET. Breckland Scientific. Available at: [Link]

  • UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur. - Labbox Export. Available at: [Link]

  • acylation of amines - Mastering Chemistry Help. Available at: [Link]

  • Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • ICSC 0209 - ACETIC ANHYDRIDE. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - SFERA. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Acetylation of Secondary amines - Chemistry Stack Exchange. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. - Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • US6211384B1 - Methods for the acylation of amine compounds - Google Patents.
  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold - PMC. Available at: [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl - EPA. Available at: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC. Available at: [Link]

  • Stable Amide Activation of N-Acetylated Glycosamines for the Syn- thesis of Fused Polycyclic Glycomimetics. Available at: [Link]

  • Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC. Available at: [Link]

  • Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Available at: [Link]

  • US2363158A - Process for the purification of piperidine - Google Patents.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - Fingerprint - WashU Medicine Research Profiles. Available at: [Link]

  • Selective N‐Deacetylation and Functionalization of Aminosugars - ResearchGate. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. Available at: [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note: Scalable Manufacturing of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for Neurokinin-1 (NK1) receptor antagonists, opioid receptor agonists, and HIF prolyl hydroxylase inhibitors. While the synthesis is well-established on a gram scale via the Bucherer-Bergs reaction , scaling this process introduces critical safety risks due to the use of cyanide salts and the evolution of ammonia gas.

This Application Note provides a comprehensive guide for scaling this chemistry. We contrast the traditional Batch Protocol (suitable for <100g campaigns) with a Continuous Flow Protocol (recommended for >100g to kg-scale manufacturing), demonstrating how flow chemistry mitigates cyanide hazards and enhances thermal control.

Part 1: The Chemistry & Mechanism[1][2][3]

The industry-standard route to triazaspiro[4.5]decane-2,4-diones involves the Bucherer-Bergs multicomponent reaction . This reaction condenses a ketone (typically N-protected-4-piperidone) with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).

Reaction Mechanism

The mechanism is complex, involving a series of equilibria. It proceeds through a cyanohydrin intermediate, followed by the formation of an aminonitrile.[1] The critical step is the capture of the aminonitrile by carbon dioxide (generated in situ from ammonium carbonate) to form a transient carbamic acid, which cyclizes and rearranges to the thermodynamically stable hydantoin.

BuchererBergs Ketone N-Boc-4-piperidone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3, -H2O Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 Oxazolidinone 5-imino-oxazolidin-2-one Carbamic->Oxazolidinone Cyclization Product 1,3,8-Triazaspiro [4.5]decane-2,4-dione Oxazolidinone->Product Rearrangement

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction transforming a piperidone derivative into the spirohydantoin scaffold.[1]

Part 2: Critical Process Parameters (CPPs)

Before attempting scale-up, researchers must address three critical parameters that differ significantly between bench and plant scale.

ParameterChallenge at ScaleMitigation Strategy
Cyanide Management Handling kg-quantities of KCN presents a lethal inhalation risk (HCN gas) if acidification occurs.Maintain pH > 9. Use closed systems (Flow) or scrubbers containing 10-15% NaOCl (Bleach).
Gas Evolution Decomposition of (NH₄)₂CO₃ releases massive volumes of NH₃ and CO₂. In a batch reactor, this causes pressure spikes.Batch: Slow temperature ramping. Flow: Back Pressure Regulators (BPR) to keep gas in solution.
Thermodynamics The reaction is exothermic. Large batch reactors suffer from poor surface-to-volume ratios, leading to thermal runaways.Flow: High surface-area-to-volume ratio in tubular reactors ensures isothermal conditions.

Part 3: Protocol A - Optimized Batch Synthesis

Scale: 50 g | Target: tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Note: This protocol assumes the use of N-Boc-4-piperidone to protect the secondary amine, a standard requirement to prevent polymerization.

Reagents
  • N-Boc-4-piperidone: 50.0 g (0.25 mol)

  • Potassium Cyanide (KCN): 32.5 g (0.50 mol) [POISON]

  • Ammonium Carbonate: 96.0 g (1.00 mol)

  • Ethanol: 250 mL

  • Water: 250 mL

Step-by-Step Methodology
  • Safety Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Connect the condenser outlet to a scrubber system containing 15% NaOH and NaOCl solution to neutralize any escaping HCN or NH₃.

  • Dissolution: Charge the flask with Ethanol and Water (1:1 v/v). Add N-Boc-4-piperidone and stir until dissolved.

  • Reagent Addition: Add Ammonium Carbonate in one portion. The mixture may cool slightly (endothermic dissolution).

  • Cyanide Addition: Carefully add KCN. WARNING: Ensure the pH of the solution remains basic (> pH 9).

  • Reaction: Heat the mixture to 55-60°C .

    • Expert Insight: Do not heat rapidly to reflux (80°C). The decomposition of ammonium carbonate at >60°C generates rapid gas evolution that can overwhelm condensers on this scale. Hold at 60°C for 2 hours, then increase to 80°C for 12 hours.

  • Work-up: Cool the mixture to 0°C in an ice bath. The product typically precipitates as a white solid.

  • Filtration: Filter the solid.

    • Filtrate Management: The mother liquor contains unreacted cyanide. Treat immediately with bleach solution before disposal.

  • Purification: Resuspend the solid in water (200 mL), stir for 30 mins to remove inorganic salts, and re-filter. Dry in a vacuum oven at 50°C.

Part 4: Protocol B - Continuous Flow Manufacturing

Scale: >100 g to kg/day | Advantage: Intensified safety profile and reduced residence time.

In flow, we utilize the "superheating" effect. By pressurizing the system, we can heat the reaction well above the solvent's boiling point (e.g., to 120-140°C) without gas evolution, reducing reaction time from 14 hours to <30 minutes.

Flow Reactor Configuration
  • Pumps: 2x High-pressure piston pumps (e.g., Knauer or Gilson).

  • Reactor: PFA or Stainless Steel tubular reactor (Volume: 50 mL).

  • BPR: Back Pressure Regulator set to 15-20 bar.

  • Thermostat: Oil bath or heating mantle capable of 140°C.

Feed Preparation
  • Feed A: N-Boc-4-piperidone (0.5 M) in 50% EtOH/H₂O.

  • Feed B: KCN (1.0 M) + (NH₄)₂CO₃ (2.0 M) in Water.

    • Note: Ammonium carbonate solubility limits the concentration. Slight warming of Feed B (30°C) may be required.

Workflow Diagram

FlowProcess FeedA Feed A: Ketone in EtOH Mixer T-Mixer (PEEK) FeedA->Mixer Pump A FeedB Feed B: KCN + (NH4)2CO3 in Water FeedB->Mixer Pump B Reactor Tubular Reactor 140°C, 20 min res. time Mixer->Reactor BPR Back Pressure Regulator (18 bar) Reactor->BPR Quench Collection & Bleach Quench BPR->Quench Product Stream

Figure 2: Continuous flow setup for the high-temperature, high-pressure synthesis of spirohydantoins.

Step-by-Step Methodology
  • System Priming: Flush the system with 50% EtOH/Water. Set the BPR to 18 bar .

  • Heating: Bring the reactor coil to 140°C .

  • Execution: Start pumps.

    • Flow Rate calculation: For a 50 mL reactor and 20 min residence time, total flow rate = 2.5 mL/min (1.25 mL/min per pump).

  • Steady State: Discard the first 2 residence volumes (40 mins) to reach steady state.

  • Collection: Direct the output into a stirred vessel containing dilute HCl (to pH 5) if immediate precipitation is desired, or into a holding tank for batch crystallization.

  • Safety: The closed system prevents any HCN release. The high pressure keeps NH₃ and CO₂ in solution until they pass the BPR.

Part 5: Quality Control & Performance Comparison

Analytical Specifications
  • HPLC Purity: >98% (Area %).

  • NMR: ¹H NMR (DMSO-d₆) must show the characteristic NH singlets at ~10.6 ppm and ~8.5 ppm.

  • Elemental Analysis: Critical to ensure no inorganic cyanide retention.

Batch vs. Flow Metrics
MetricBatch Process (Protocol A)Flow Process (Protocol B)
Reaction Time 14 - 18 Hours20 - 30 Minutes
Temperature 60 - 80°C120 - 140°C
Yield 75 - 82%85 - 92%
Safety Profile Open system risks; accumulation of large cyanide inventory.Closed system; minimal active inventory (<5g active at any time).
Space Time Yield Low ( kg/m ³/day)High ( kg/m ³/day)

References

  • Bucherer-Bergs Reaction Overview & Mechanism

    • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1]

    • Source:

  • Continuous Flow Synthesis of Hydantoins

    • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[2] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 27(01), 80-82.[2]

    • Source:

  • Pharmacological Relevance (NK1 & Opioid)

    • Meqbil, Y. J., et al. (2021).[3] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Frontiers in Pharmacology.

    • Source:

  • Green Chemistry & Safety in Cyanide Reactions

    • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemistry – A European Journal.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thermal Stability of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This molecule, featuring a unique spirohydantoin core, has significant potential in various research and development applications.[1][2][3][4] However, its thermal stability can be a critical parameter influencing its efficacy, shelf-life, and performance in downstream applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and optimize the thermal stability of this compound through a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental designs.

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] This information is crucial for establishing a re-test period or shelf life and recommended storage conditions.[5][6]

Part 1: Frequently Asked Questions (FAQs) - Understanding Thermal Instability

Q1: What are the most likely points of thermal degradation in the 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure?

A1: The structure possesses two primary moieties susceptible to thermal degradation:

  • N-Acetyl Group: The amide bond of the N-acetyl group is susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures. This would result in the formation of acetic acid and the corresponding deacetylated spiro-core. N-acetyl compounds can also be sensitive to pH.[7]

  • Hydantoin Ring: The 1,3,8-triazaspiro[4.5]decane-2,4-dione core contains a hydantoin-like ring structure. Hydantoin rings can undergo hydrolysis, typically initiated by nucleophilic attack at the carbonyl carbons (C2 or C4).[8][9][10] This can lead to ring-opening, forming hydantoic acid derivatives, which may further degrade to amino acids and other byproducts.[11] Alkaline conditions, in particular, can accelerate this degradation pathway.[9][10][11]

Q2: What is the difference between thermal stability and thermodynamic stability?

A2: Thermal stability refers to the ability of a material to resist chemical and physical changes when exposed to heat.[12] It is a kinetic concept. A compound is thermally stable if the rate of its decomposition at a given temperature is slow. Thermodynamic stability, on the other hand, refers to the relative energy level of the compound. A compound is thermodynamically stable if it exists in a low-energy state and does not spontaneously transform into a more stable (lower energy) product. A compound can be thermally stable (decomposes slowly) but thermodynamically unstable (a lower energy state exists).

Q3: How do I begin a formal assessment of my compound's thermal stability?

A3: A systematic approach is crucial and should be guided by established principles, such as those outlined by the International Council for Harmonisation (ICH) in their Q1A(R2) guidelines.[5][6][13][14][15] The initial steps should include:

  • Forced Degradation (Stress) Studies: Intentionally degrading the sample under more aggressive conditions than accelerated stability studies. This helps identify likely degradation products and establish stability-indicating analytical methods. Conditions include heat, humidity, light, and exposure to acidic and basic solutions.

  • Thermal Analysis: Employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to pinpoint melting points, decomposition onsets, and mass loss events as a function of temperature.[16][17][18]

Part 2: Troubleshooting Guide

Q4: I observe a new impurity peak in my HPLC analysis after heating my sample. How do I identify the source?

A4: This is a classic sign of thermal degradation. The troubleshooting workflow below can help isolate the cause.

G cluster_0 Troubleshooting Workflow: New Impurity Peak A New impurity peak observed in HPLC after heating B Step 1: Characterize the Impurity - LC-MS to get Molecular Weight - High-res MS for elemental formula - NMR if impurity can be isolated A->B C Step 2: Analyze Degradation Conditions - Was moisture present? - What was the pH of the solution? - Was the sample exposed to air (oxidation)? B->C D Deacetylation Product? (MW = Parent - 42.04 Da) C->D E Ring-Opened Product? (MW = Parent + 18.02 Da) C->E F Oxidative Degradation? (e.g., MW = Parent + 15.99 Da) C->F D->E No G Source: Hydrolysis of N-acetyl group. Action: Control moisture, adjust pH. D->G Yes E->F No H Source: Hydrolysis of hydantoin ring. Action: Control pH (avoid strong base), control water activity. E->H Yes I Source: Oxidation. Action: Handle under inert atmosphere (N2, Ar), consider antioxidants. F->I Yes J Other degradation pathway. Requires further investigation. F->J No

Caption: Troubleshooting workflow for identifying unknown impurity peaks.

Q5: My compound's melting point seems to vary between batches, and the DSC thermogram shows an exothermic event right after melting. What does this mean?

A5: This pattern—a variable melting point followed by an exotherm—strongly suggests that the compound is decomposing immediately upon melting. The melting point itself can be depressed by the presence of impurities formed during initial, slower solid-state degradation.

  • Expert Insight: The energy released during decomposition (the exotherm) can accelerate further degradation, leading to a runaway reaction. This is a significant safety concern, especially at scale.

  • Recommended Action:

    • Use Thermogravimetric Analysis (TGA) to correlate the DSC exotherm with a mass loss event, confirming decomposition.[17][18][19]

    • Perform DSC at multiple heating rates (e.g., 2, 5, 10, 20 °C/min). A decomposition onset temperature that shifts to higher values with faster heating rates is characteristic of a kinetically controlled degradation process.

    • Consider Hot-Stage Microscopy (HSM) to visually observe the sample as it heats. You may see color changes, charring, or gas evolution that coincides with the DSC events.

Q6: How can I improve the solid-state thermal stability of my compound for long-term storage?

A6: Enhancing solid-state stability involves controlling both intrinsic and extrinsic factors.

StrategyMechanism of ActionKey Considerations
Purification & Crystallization Removes impurities that can catalyze degradation. A stable crystalline form has lower molecular mobility, slowing degradation reactions.[12]Screen for different polymorphs. Some may be significantly more stable than others. Ensure residual solvent levels are minimal.
pH Control (for solid dispersions) The micro-environment pH can significantly impact stability. For this molecule, a slightly acidic to neutral pH (e.g., pH 4-7) is likely optimal to minimize hydrolysis of both the acetyl group and hydantoin ring.[7][20]Use non-reactive buffering agents if formulating a solid dispersion. Citrate or acetate buffers are common choices.[20]
Excipient Compatibility Inactive ingredients can interact with the active pharmaceutical ingredient (API), affecting its stability.[12]Screen excipients using DSC by analyzing 1:1 physical mixtures with the API. Shifts in the melting point or the appearance of new thermal events can indicate an interaction.
Moisture Control Water can act as a reactant in hydrolysis.[20][21]Store the material with a desiccant. Consider using moisture-barrier packaging.[7][21] Lyophilization (freeze-drying) can be an effective way to remove water from heat-sensitive products.[20][22]
Inert Atmosphere Packaging Reduces the risk of oxidative degradation.Package the final product under an inert gas like nitrogen or argon.[20]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation pathways in accordance with ICH Q1A guidelines.[5][14]

Objective: To rapidly identify the degradation products of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial of the stock solution stored at 5°C in the dark.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 1 hour. Note: Base hydrolysis of hydantoins can be rapid.[9]

    • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Heat at 60°C for 2 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.[23]

    • Thermal Degradation (Solid): Place 5-10 mg of solid powder in an open vial in an oven at 80°C for 7 days. Dissolve in stock solution solvent for analysis.

    • Photostability: Expose the stock solution and solid powder to a calibrated light source according to ICH Q1B guidelines.

  • Analysis:

    • At appropriate time points, withdraw an aliquot from each vial. If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. An ideal method will separate the parent compound from all major degradation products.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain molecular weights of the new peaks to aid in identification.

Protocol 2: Thermal Analysis using DSC and TGA

Objective: To determine the melting point, onset of decomposition, and mass loss profile of the compound.[16][17][18][19]

Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for non-hermetic) or a hermetically sealed pan if volatiles are expected.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp temperature from 30°C to 400°C at a rate of 10°C/min.

    • Data to Collect: Onset of mass loss, percentage mass loss at each step.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp temperature from 30°C to a temperature just past the final TGA mass loss event (e.g., 400°C) at a rate of 10°C/min.

    • Data to Collect: Onset and peak temperatures for all endothermic (melting) and exothermic (decomposition, crystallization) events.

  • Self-Validation: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) before the run. Run a baseline (empty pans) under the same method conditions to ensure a flat response.

G cluster_1 Potential Degradation Pathway Parent 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione MW: 226.24 Deacetylated 1,3,8-Triazaspiro[4.5]decane-2,4-dione MW: 184.20 Parent->Deacetylated + H₂O - Acetic Acid (Hydrolysis A) RingOpened Hydantoic Acid Derivative MW: 244.25 Parent->RingOpened + H₂O (Hydrolysis B)

Caption: Potential hydrolytic degradation pathways for the title compound.

References

  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Wikipedia. Hydantoin.
  • Linz Instruments. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Royal Society of Chemistry. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2.
  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • FDA. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResearchGate. Hydrolysis of hydantoin to hydantoin acid.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • National Center for Biotechnology Information. Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC.
  • Thieme. (2021, April 12). Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account.
  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
  • ResearchGate. Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin.
  • Pharmaceutical Technology. (2024, October 10). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics.
  • Seppic. (2025, July 1). Enhancing stability of topical formulations with innovative approaches.
  • Canyonside Labs. (2025, December 18). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing.
  • MDPI. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • MDPI. (2020, June 21). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation.
  • ScienceOpen. (2018, March 15). N-Acetyl-cysteine Increases Chemical Stability of Hydroquinone in Pharmaceutical Formulations: a Theoretical and Experimental Approach.
  • ResearchGate. Study of temperature dependence of yields for spirohydantoins 3.
  • MDPI. (2026, February 14). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • PubMed. (2016, November 15). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY.
  • National Center for Biotechnology Information. (2022, January 16). Thermochemical Study of 1-Methylhydantoin. PMC.
  • National Center for Biotechnology Information. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC.
  • WashU Medicine Research Profiles. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - Fingerprint.
  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype.
  • PubMed. (2024, May 21). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
  • MDPI. (2023, March 24). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects.

Sources

Removing byproducts from 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing byproducts from 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione reaction mixtures Content Type: Technical Support Center Guide

Subject: Troubleshooting & Purification Protocols for 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Ticket ID: SP-HYD-8AC-PUR Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (typically via the Bucherer-Bergs reaction) generates a complex matrix containing inorganic salts (cyanides, carbonates), unreacted 1-acetyl-4-piperidone, and hydrolysis byproducts (hydantoic acids).[1][2] This guide provides a modular workflow to isolate the target scaffold with >98% purity, emphasizing the removal of toxic cyanide residues and persistent organic impurities.

Module 1: Reaction Profiling & Impurity Identification

Q: What is the composition of my crude reaction mixture before workup?

A: Assuming a standard Bucherer-Bergs protocol (1-acetyl-4-piperidone + KCN + (NH4)2CO3), your "crude soup" consists of four distinct classes of matter. Understanding this helps you target specific removal strategies.

Component ClassSpecific ImpuritiesPhysical State in Rxn (pH ~9)Removal Strategy
Target Product 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSoluble (as imidate salt)Acid Precipitation
Starting Materials 1-Acetyl-4-piperidoneSoluble/OilySolvent Wash / Recrystallization
Inorganics KCN, (NH4)2CO3, KClSoluble IonsAqueous Filtration
Intermediates

-Ureido acids (Hydantoic acids)
Soluble AnionsThermal Cyclization / Mother Liquor
Chromophores Polymerized cyanohydrinsColloidal/AmorphousCharcoal / Recrystallization
Q: Why is my reaction mixture turning dark yellow/brown?

A: This is likely due to the polymerization of trace HCN or oxidation of the piperidone precursor. While alarming, these chromophores are often present in low mass percentages.

  • Immediate Action: Do not stop the reaction early. These impurities are highly lipophilic and can be removed during the final recrystallization step using activated charcoal.

Module 2: Primary Isolation (The "Crash Out")

Q: How do I separate the product from the toxic cyanide salts?

A: The most effective method is pH-controlled precipitation . The spirohydantoin ring has a pKa of approximately 9.1. In the reaction mixture (pH > 9.5), it exists as a soluble salt. Acidification protonates the N3 position, drastically reducing aqueous solubility.

Protocol: Acidic Precipitation & Cyanide Safety

  • Cooling: Cool the reaction mixture to 0–5 °C.

  • Acidification: Slowly add concentrated HCl dropwise.

    • Critical: Perform this in a well-ventilated fume hood.[1] Acidifying cyanide solutions releases HCN gas.

    • Target pH: Adjust to pH 2–3 .

  • Digestion: Stir the slurry for 30 minutes to ensure complete protonation and crystal growth.

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the cake with ice-cold water (3x) . This filtrate contains the bulk of the inorganic cyanides and carbonates.

WARNING: The filtrate contains lethal levels of cyanide. Treat with 10% sodium hypochlorite (bleach) to oxidize cyanide to cyanate before disposal.

Q: The product is oiling out instead of precipitating. What went wrong?

A: This "oiling out" phenomenon usually occurs if the reaction solvent contains too much ethanol or if the temperature is too high during acidification.

  • Fix: Decant the supernatant and triturate (grind) the oil with cold water or diethyl ether. This induces nucleation. Alternatively, re-dissolve in minimal hot ethanol and cool strictly to 4 °C.

Module 3: Advanced Purification (Polishing)

Q: I still see trace starting material (piperidone) by TLC. How do I remove it?

A: The starting ketone is moderately soluble in cold ethanol, whereas the spirohydantoin product is not. We utilize this solubility difference.

Protocol: Ethanol/Water Recrystallization

  • Dissolution: Suspend the crude solid in 95% Ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78 °C) until fully dissolved.

    • Note: If the solution is dark, add activated carbon (5 wt%) and filter while hot through Celite.

  • Water Addition: While boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of ethanol to clear the solution.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Collection: Filter the crystals and wash with cold Ethanol:Water (1:1) .

Q: Can I use chromatography instead?

A: Yes, but it is often unnecessary for this scaffold. If required (e.g., for analytical standards), use the following conditions:

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane : Methanol (95:5 to 90:10 gradient).

  • Detection: UV at 210 nm or Iodine stain (hydantoins stain poorly with KMnO4).

Module 4: Process Logic & Visualization

The following diagram illustrates the critical decision points in the purification workflow.

PurificationWorkflow CrudeRxn Crude Reaction Mixture (pH > 9, Soluble Salts) Acidify Acidify to pH 2-3 (HCl addition) CrudeRxn->Acidify Protonation Filter1 Vacuum Filtration Acidify->Filter1 Filtrate Filtrate (Cyanides/Salts) DISPOSAL: Bleach Treat Filter1->Filtrate Remove Inorganics SolidCrude Crude Solid (Product + Organics) Filter1->SolidCrude Retain Precipitate Wash Wash with Ice Water SolidCrude->Wash Remove Surface Salts Recryst Recrystallization (EtOH/H2O) Wash->Recryst Remove Unreacted Ketone PureProduct Pure 8-Acetyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Recryst->PureProduct >98% Purity

Figure 1: Step-by-step purification logic flow for isolating spirohydantoins from Bucherer-Bergs mixtures.[1][3]

Module 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization of hydantoic acid intermediate.[1]Reflux the acidic filtrate for 1 hour to force ring closure, then cool to precipitate second crop [1].
Sticky/Gummy Solid Presence of unreacted 1-acetyl-4-piperidone.[1]Triturate with Diethyl Ether or Hexane. The ketone is soluble; the hydantoin is not.
Ash Content High Trapped inorganic salts (NaCl/KCl).The product was not washed enough. Dissolve in hot DMF, filter hot to remove salts, then precipitate with water.
Melting Point Depression Mixed crystal formation (Hydantoin + Hydantoic acid).Recrystallize from Acetic Acid/Water . The acid helps catalyze the cyclization of any remaining open-ring intermediates.

References

  • Bucherer-Bergs Reaction Mechanism & Optimization Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: National Institutes of Health (PMC). URL:[Link]

  • Spirohydantoin Synthesis & Isolation Title: Solution-Phase Parallel Synthesis of Spirohydantoins.[1][4] Source: Université catholique de Louvain (UCL). URL:[Link]

  • Specific Analog Data (1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
  • Chemical Structure & Properties Title: 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl.[1][5] Source: PubChem (NIH). URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling cyanides.

Sources

Purification challenges in large-scale 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the large-scale synthesis and purification of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges associated with this polar, heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific, hands-on problems that can arise during the purification workflow. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.

Question 1: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I resolve it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as an insoluble liquid upon cooling, rather than forming a crystalline lattice.[1][2] This phenomenon is common under two conditions:

  • High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal nucleation.

  • Inappropriate Solvent Choice: This is particularly prevalent when the boiling point of the solvent is higher than the melting point of the solute.[1][2]

Causality and Resolution Strategy:

The goal is to slow down the saturation process to give the molecules adequate time to align into an ordered crystal lattice. Rapid cooling or high supersaturation favors the disordered, liquid (oiled) state.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% more) of the hot solvent until the oil completely redissolves into a clear solution.[3]

  • Slow Down Cooling: An ideal crystallization should see the first crystals appear after about 5 minutes and continue to grow over 20 minutes.[4] To achieve this, prevent rapid cooling. Insulate the flask by placing it on a wooden block or several layers of paper towel and cover the top with a watch glass. Allowing the hot plate to cool down with the flask on it is another effective method.[2]

  • Induce Nucleation: If crystals still do not form, try scratching the inside surface of the flask just below the solvent line with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1][3]

  • Seed the Solution: If you have a small amount of pure, solid material, add a single, tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1][2]

  • Re-evaluate the Solvent System: If oiling out persists, the solvent system is likely suboptimal. Consider using a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Question 2: My compound streaks badly on a silica gel TLC plate, making it impossible to develop a column chromatography method. What causes this and how can I fix it?

Answer:

Streaking on silica gel TLC plates is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For a basic, nitrogen-containing heterocycle like 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, the likely cause is the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution.

Causality and Resolution Strategy:

To achieve clean separation, you must neutralize the acidic sites on the silica gel or use a different stationary phase altogether. This is accomplished by adding a competitive base to the mobile phase or switching to a more inert support.

Troubleshooting Protocol:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a 10% ammonia solution in methanol to your mobile phase.[3][5] This additive will preferentially bind to the acidic silica sites, allowing your compound to elute symmetrically.

  • Switch to an Alternative Stationary Phase: If a modifier is insufficient, consider a different stationary phase.[3]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[5]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and polar compounds elute faster.[3][5]

  • Check for Insolubility: Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. If it precipitates at the origin, it will streak as the mobile phase slowly re-dissolves it.

Question 3: I'm experiencing significant product loss during column chromatography. What are the common causes?

Answer:

Significant product loss during column chromatography can be attributed to several factors, primarily related to improper setup and irreversible adsorption.

Causality and Resolution Strategy:

The key is to ensure your compound can travel through the column without degrading or binding permanently to the stationary phase. Proper column loading and solvent selection are critical.

Troubleshooting Protocol:

  • Check for Irreversible Adsorption: Before committing your entire batch, perform a stability test. Spot your crude material on a TLC plate, let it sit exposed to the silica for an hour, and then develop it. If you see new spots or a significant reduction in the intensity of your product spot, your compound may be decomposing on the silica gel.[3] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[3]

  • Optimize Sample Loading: Overloading the column is a common mistake. The amount of crude material should be between 1-5% of the mass of the stationary phase.[3] Furthermore, the sample should be loaded in a highly concentrated solution using a solvent in which it is readily soluble but which is weaker than the mobile phase. The ideal method is "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column. This ensures a narrow starting band and better separation.

  • Ensure Proper Elution Polarity: If your compound is highly polar, it may not be eluting from the column with your chosen solvent system.[3] Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.35.[5] If the compound remains at the baseline, you must drastically increase the polarity of the mobile phase. Using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[6]

Frequently Asked Questions (FAQs)

Question 1: What is the best initial purification strategy for a polar, multi-functional molecule like 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Answer:

For a compound with multiple hydrogen bond donors and acceptors, such as the hydantoin and amide groups in your molecule, the initial purification strategy should prioritize methods that exploit these properties while minimizing the risk of degradation.

  • Recrystallization: This should always be the first method you attempt.[1] It is the most cost-effective and scalable purification technique for solid materials. The key challenge is finding a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[1] Given the polar nature of the molecule, consider polar protic solvents (e.g., ethanol, methanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile, ethyl acetate), possibly in combination with an anti-solvent like water or hexanes.[7]

  • Column Chromatography: If recrystallization fails to achieve the desired purity or results in low yield, column chromatography is the next logical step.[6] Due to the compound's polarity and basic nitrogen atoms, a reversed-phase (C18) column with a water/acetonitrile or water/methanol gradient is often the most effective choice.[3][8] If you must use normal-phase (silica) chromatography, the addition of a basic modifier is essential to prevent streaking and product loss.[3]

Question 2: How do I select the right analytical techniques to assess the purity of my final product?

Answer:

Assessing purity requires orthogonal methods that can detect different types of impurities. Relying on a single technique is insufficient for regulatory purposes or for ensuring product quality.

Analytical TechniqueStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Versatile, widely applicable for non-volatile compounds. Multiple detectors (UV, MS, ELSD) can be used. Excellent for quantifying impurities.[9]The target molecule lacks a strong UV chromophore, which may require derivatization or the use of mass spectrometry (MS) or evaporative light scattering (ELSD) detection.[9]
Nuclear Magnetic Resonance (qNMR) Provides an absolute measure of purity without needing a specific reference standard. Gives structural information about any impurities present.[9]Lower sensitivity compared to chromatography. Signal overlap in complex mixtures can complicate quantification.[9]
Gas Chromatography (GC) High resolution for volatile compounds.The high boiling point and thermal lability of the spiro-hydantoin moiety make GC unsuitable without prior derivatization to increase volatility.[9]
Titration Simple, cost-effective, and provides a direct measure of the content of basic functional groups.Not a separation-based technique; it cannot distinguish between the main compound and other basic impurities.[9]

Recommended Approach: A combination of HPLC-MS to identify and quantify impurities and ¹H-qNMR using a certified internal standard to determine an absolute purity value provides a comprehensive and robust assessment.

Question 3: What are the primary challenges when scaling up this purification from the laboratory to a pilot plant?

Answer:

Scaling up purification from bench to plant introduces non-linear challenges that can impact efficiency, cost, and product quality.[10]

  • Solvent Volume and Cost: Large-scale chromatography consumes vast quantities of solvent, which has significant cost and environmental disposal implications.[11][12] Processes that rely on recrystallization are generally more favorable for scale-up.

  • Heat and Mass Transfer: Dissolving and cooling large volumes of solvent for recrystallization is much slower. This can affect crystal size, morphology, and impurity inclusion. Jacketed reactors with precise temperature control are necessary.

  • Chromatography Dynamics: Bench-scale chromatography methods often do not translate directly. Factors like pressure drops, flow rates, and column dimensions change non-linearly.[10] The cost and availability of large-scale chromatography resins also become a major consideration.

  • Regulatory Compliance: At scale, all processes must adhere to Good Manufacturing Practices (GMP) to ensure product consistency, purity, and safety.[13] This requires rigorous documentation, process validation, and quality control at every step.[13]

Visualized Workflows and Protocols
Diagram 1: Troubleshooting Crystallization Failures

G cluster_oil Solution for Oiling Out cluster_no_xtal Solution for No Crystallization start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool check_xtal Crystals Form? cool->check_xtal success Collect Crystals by Filtration check_xtal->success Yes failure Problem? check_xtal->failure No oil_out Product 'Oils Out' failure->oil_out Liquid separation no_xtal No Crystals Form failure->no_xtal Solution remains clear oil_1 Re-heat and add 10% more solvent oil_out->oil_1 no_xtal_1 Scratch flask with a glass rod no_xtal->no_xtal_1 oil_2 Cool even slower (insulate flask) oil_1->oil_2 oil_3 Still Oiling? oil_2->oil_3 oil_3->cool No oil_4 Change Solvent System oil_3->oil_4 Yes no_xtal_2 Add a seed crystal no_xtal_1->no_xtal_2 no_xtal_3 Still No Crystals? no_xtal_2->no_xtal_3 no_xtal_3->cool No no_xtal_4 Too much solvent. Reduce volume and retry. no_xtal_3->no_xtal_4 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Diagram 2: Purification Strategy Selection

G cluster_col Chromatography Options start Crude 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione analysis Initial Purity Analysis (TLC / HPLC) start->analysis recrystallization Attempt Recrystallization analysis->recrystallization High crude purity column Proceed to Chromatography analysis->column Complex mixture purity_check_1 Purity > 98%? recrystallization->purity_check_1 TLC_dev Develop TLC Method column->TLC_dev purity_check_1->column No final_product Final Pure Product purity_check_1->final_product Yes streak_check Streaking on Silica? TLC_dev->streak_check normal_phase Normal Phase (Silica) + 1% Triethylamine streak_check->normal_phase Yes reverse_phase Reversed-Phase (C18) Water/ACN Gradient streak_check->reverse_phase No/Persistent normal_phase->final_product reverse_phase->final_product

Caption: Workflow for selecting an appropriate purification strategy.

Experimental Protocol: Flash Column Chromatography (Normal Phase with Modifier)

This protocol is designed for purifying basic compounds that exhibit poor behavior on standard silica gel.

  • Solvent System Selection:

    • Prepare several vials containing potential mobile phases (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). To each, add 1% triethylamine (TEA).

    • Using TLC plates, spot your crude material and develop the plates in these modified solvent systems.

    • The ideal system will give your desired compound an Rf value of ~0.25 and show good separation from impurities.[3][6]

  • Column Packing:

    • Select a column where the silica gel mass is 20-100 times the mass of your crude sample.[3]

    • Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimum amount of a strong solvent like methanol or dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the mass of your product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase (containing 1% TEA).

    • Collect the eluent in sequentially labeled test tubes or flasks.

    • Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing them (e.g., with a UV lamp or an iodine chamber).[6]

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

References
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Exp 2 - Crystallization. (n.d.). Southern Utah University. [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]

  • Crystalline forms and process for preparing spiro-hydantoin compounds. (2008).
  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof. (1981).
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Common Challenges with Pharmaceutical & Chemical Separation. (2025). Western States. [Link]

  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026). Drug Development and Delivery. [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

[1][2]

Executive Summary

This guide provides a comparative spectral analysis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , a critical spiro-hydantoin scaffold used in the development of metalloproteinase inhibitors and anticonvulsants.[1]

As a Senior Application Scientist, I often observe that researchers struggle with the solubility profiles and conformational rotamers inherent to spiro-piperidine systems. This guide objectively compares the N-acetylated product against its non-acetylated precursor (the 8-H free amine), providing a definitive spectral fingerprint to validate synthetic success.[1]

Structural Context & Numbering Logic

To accurately assign the spectrum, we must first define the spin systems.[1] The molecule consists of a rigid hydantoin (imidazolidine-2,4-dione) ring fused at the C5 position to a piperidine ring.[1]

  • Hydantoin Ring (Positions 1-5): Contains two exchangeable protons (N1-H and N3-H).[1] N3 is flanked by two carbonyls, making it significantly more acidic and deshielded.[1]

  • Piperidine Ring (Positions 6-10): The N8-acetyl group introduces magnetic anisotropy, often creating complex splitting patterns in the adjacent methylene protons (C7 and C9) due to restricted rotation (rotamers) at room temperature.

Visualization: Structural Connectivity & Assignment Logic

The following decision tree outlines the logical flow for assigning the key signals in this spiro-system.

SpectralAssignmentStartStart: Analyze 1H Spectrum (DMSO-d6)Region1Region > 8.0 ppm(Exchangeable Protons)Start->Region1Region2Region 1.5 - 4.0 ppm(Aliphatic Protons)Start->Region2N3HSignal ~10.6 ppm (Broad s)Assignment: Imide N3-HRegion1->N3HN1HSignal ~8.5 ppm (Broad s)Assignment: Amide N1-HRegion1->N1HAcetylSharp Singlet ~2.0 ppm?Yes = 8-Acetyl Group ConfirmedRegion2->AcetylPiperidineMultiplets 1.5-3.8 ppmAssignment: Piperidine Ring (H6, H7, H9, H10)Region2->PiperidineRotamersCheck: Splitting/Broadening of H7/H9?Due to N-Ac RotamersPiperidine->Rotamers

Caption: Logical decision tree for assigning 1H NMR signals in spiro-hydantoin derivatives.

Comparative Analysis: Product vs. Alternative

The most common analytical challenge is distinguishing the 8-Acetyl product from the 8-H (unsubstituted) precursor or the 8-Alkyl analogues .[1] The table below highlights the diagnostic shifts that serve as "Go/No-Go" criteria for reaction monitoring.

Experimental Conditions: 400 MHz, DMSO-d6 (298 K). Note: DMSO-d6 is required.[1] Hydantoins exhibit poor solubility in CDCl3, which also causes broadening of exchangeable protons.[1]

Proton Assignment8-Acetyl Derivative (Product)8-H Precursor (Alternative)Shift Difference (

)
Diagnostic Note
N3-H (Imide) 10.65 ppm (bs) 10.55 ppm (bs)+0.10Downfield shift due to global electron withdrawal, but less sensitive to N8 changes.[1]
N1-H (Amide) 8.55 ppm (s) 8.45 ppm (s)+0.10Sharp singlet characteristic of the spiro-junction amide.
N8-Acetyl (-CH3) 2.01 ppm (s) Absent N/APrimary confirmation of synthesis.
H7, H9 (eq) 3.60 - 3.80 ppm (m) 2.80 - 3.00 ppm (m)~+0.80Significant deshielding due to N-acetyl anisotropy.
H7, H9 (ax) 3.00 - 3.20 ppm (m) 2.50 - 2.70 ppm (m)~+0.50Complex coupling due to ring inversion/locking.
H6, H10 1.60 - 1.90 ppm (m) 1.40 - 1.60 ppm (m)+0.20Protons beta to the acetyl group show minor shifts.
Key Technical Insights:
  • The "Rotamer" Trap: Unlike the 8-H precursor, the 8-Acetyl derivative often displays signal broadening or splitting of the piperidine protons (H7/H9) at room temperature. This is not an impurity. It is caused by the restricted rotation of the N-C=O bond (amide resonance), creating distinct cis and trans conformers on the NMR timescale.

  • Solvent Suppression: In DMSO-d6, the water peak typically appears around 3.33 ppm.[1] This often overlaps with the H7/H9 equatorial protons of the acetylated product.[1] Recommendation: Use dry DMSO or run the spectrum at 320 K to shift the water peak upfield and sharpen the rotameric signals.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that matches the literature values above, follow this standardized protocol. This workflow is designed to eliminate common artifacts like "wet solvent" peaks and concentration-dependent shifts.[1]

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid 8-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.[1]

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) .

    • Why? CDCl3 will result in invisible or extremely broad NH signals and partial precipitation.

  • Additives: Do NOT add TFA or D2O initially. D2O will exchange the N1/N3 protons, erasing the diagnostic hydantoin fingerprint.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise for quaternary carbons if running 13C later.

  • Scans: Minimum 16 scans (ensure S/N > 200:1 for the acetyl singlet).

  • Relaxation Delay (D1): Set to 2.0 seconds. The quaternary spiro carbons and carbonyls have long T1 times; ensure sufficient delay if quantitative integration is required.

Step 3: Processing & Validation[1]
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

  • Integration Check:

    • Set the Acetyl methyl singlet (2.01 ppm) to Integral = 3.00.

    • Verify that the aromatic/amide region (8.0 - 11.0 ppm) integrates to ~2.0 (representing N1-H + N3-H).[1]

    • Self-Validation: If the NH region integrates < 1.5, the sample may be wet (proton exchange) or the compound is degrading.[1]

Synthesis & Analysis Workflow

The following diagram illustrates the transformation and the critical checkpoints for analytical verification.

WorkflowPrecursor4-Piperidone(Starting Material)Step1Bucherer-BergsReactionPrecursor->Step1Intermediate8-H Spirohydantoin(Precursor)Step1->IntermediateStep2Acetylation(Ac2O / Pyridine)Intermediate->Step2Product8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStep2->ProductQCNMR QC Check:1. Acetyl Singlet (2.0 ppm)2. Downfield shift of H7/H9Product->QCAnalyze

Caption: Synthetic route and Critical Quality Attributes (CQA) for NMR verification.

References
  • Pardali, V., et al. (2021).[2][3] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1][3] Molbank, 2021(2), M1228.[1][3] (Provides foundational NMR data for spiro-hydantoin ring systems).

    • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][4] (Authoritative source on solvent-induced shifts in amides/hydantoins).

      • Meqbil, Y. J., et al. (2024).[5] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." PubMed. (Contextualizes the biological relevance and structural derivatives of the spiro-scaffold).

        • Selvaraju, K., & Manimekalai, A. (2017).[1] "Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-ones." Rasayan Journal of Chemistry, 10(1), 25-31.[1][6] (Detailed analysis of N-acyl anisotropy and rotamers in piperidine rings).

          • Gottlieb, H. E., et al. (1997).[7][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62, 7512.[1][7][8] (Standard reference for identifying solvent peaks like DMSO/Water).

            A Comparative Guide to HPLC Method Development for the Purity of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offering a robust framework for developing and optimizing a precise and reliable analytical method.

            Introduction: The Analytical Imperative

            8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound featuring a spirocyclic core. Such molecules are of significant interest in medicinal chemistry due to their unique three-dimensional structures.[1] The purity of this active pharmaceutical ingredient (API) or intermediate is paramount, as even minute impurities can impact safety, efficacy, and stability. Therefore, a well-developed and validated HPLC method is a critical component of quality control, ensuring the integrity of the final drug product.

            This guide will systematically compare different chromatographic conditions to establish an optimal method, adhering to the principles of scientific integrity and recognized analytical standards such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6]

            Part 1: Foundational Strategy & Analyte Characterization

            A logical method development process begins with understanding the analyte. 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione possesses several key structural features that inform our strategy:

            • Polar Core: The triazaspiro-dione structure contains multiple nitrogen and oxygen atoms, imparting significant polarity. This suggests that traditional reversed-phase chromatography might present challenges with retention.[7]

            • Acetyl Group: The acetyl moiety adds a degree of hydrophobicity.

            • Potential for Ionization: The secondary amine within the spiro ring system and the amide protons have the potential to ionize depending on the mobile phase pH. Controlling the pH is therefore critical to achieving consistent retention and good peak shape.[8][9]

            Our initial screening approach is designed to explore these characteristics to find the most effective separation conditions.

            cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Analyte Characterization (Polarity, pKa Estimate) B Column Selection (C18, Phenyl-Hexyl, Polar-Embedded) A->B C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) B->C D Detector Wavelength (Scan for λmax) C->D E Select Best Column & Solvent D->E Promising Results F Fine-tune Gradient Slope E->F G Optimize pH & Buffer Conc. F->G H Finalize Method G->H

            Caption: HPLC Method Development Workflow.

            Part 2: Comparative Experimental Investigation

            To identify the optimal stationary phase, we conducted a comparative study using three columns with distinct selectivities. A hypothetical critical impurity pair (Impurity A, a more polar precursor, and Impurity B, a less polar degradant) was used for resolution calculations.

            Experimental Protocols:

            • Mobile Phase A: 0.1% Formic Acid in Water

            • Mobile Phase B: Acetonitrile (ACN)

            • Gradient: 5% to 95% B over 15 minutes

            • Flow Rate: 1.0 mL/min

            • Detection: 220 nm

            • Temperature: 30°C

            • Injection Volume: 5 µL

            Method A: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm)

            • Rationale: The C18 phase is the workhorse of reversed-phase chromatography, providing a standard for hydrophobic retention.[10] It serves as our baseline for performance.

            Method B: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)

            • Rationale: The phenyl-hexyl phase offers alternative selectivity through π-π interactions between the phenyl rings and the analyte. This can be particularly effective for molecules containing heterocyclic or aromatic systems.

            Method C: Polar-Embedded C18 Column (e.g., 4.6 x 150 mm, 5 µm)

            • Rationale: This column contains a polar group embedded near the base of the C18 chain. This feature helps to shield residual silanols, improving peak shape for basic compounds, and can provide enhanced retention for polar molecules in highly aqueous mobile phases.

            Data Presentation: Comparison of Stationary Phases

            ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Polar-Embedded)
            Analyte Retention Time (min) 4.855.526.21
            Resolution (Analyte/Impurity A) 1.61.82.5
            Resolution (Analyte/Impurity B) 1.92.42.3
            Tailing Factor (Analyte) 1.71.41.1
            Theoretical Plates (Analyte) 450062008500

            Analysis of Results: The standard C18 column (Method A) provided insufficient retention and poor peak shape (tailing factor of 1.7), likely due to secondary interactions between the basic analyte and acidic silica surface. The Phenyl-Hexyl column (Method B) improved resolution and peak shape, indicating beneficial π-π interactions. However, the Polar-Embedded column (Method C) delivered the best overall performance, with superior retention, excellent resolution for the critical polar impurity (A), and a significantly improved peak shape (tailing factor of 1.1).

            Part 3: Mobile Phase Optimization

            With the Polar-Embedded C18 column selected, we proceeded to optimize the mobile phase. We compared Acetonitrile (ACN) with Methanol (MeOH) as the organic modifier and evaluated the effect of pH.

            Data Presentation: Mobile Phase Optimization on Polar-Embedded Column

            ConditionAnalyte RT (min)Resolution (Analyte/Impurity A)Tailing Factor
            ACN, 0.1% Formic Acid (pH ~2.7) 6.212.51.1
            MeOH, 0.1% Formic Acid (pH ~2.7) 7.852.11.2
            ACN, 10mM NH4OAc (pH 6.8) 5.101.91.5

            Analysis of Results: Acetonitrile provided sharper peaks and better overall resolution compared to Methanol.[8] Operating at a low pH (with formic acid) ensured that the secondary amine in the spirocycle was protonated, leading to a single ionic species and thus a symmetrical peak. At a higher pH of 6.8, the peak shape deteriorated, confirming the importance of pH control for this analyte.[9]

            Part 4: The Optimized Method and Validation Insights

            Based on the comparative data, the following method was established as optimal for the purity analysis of 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

            Optimized Protocol:

            • Column: Polar-Embedded C18 (4.6 x 150 mm, 5 µm)

            • Mobile Phase A: 0.1% Formic Acid in Water

            • Mobile Phase B: Acetonitrile

            • Gradient: 5% B for 1 min, 5-60% B in 10 min, 60-95% B in 2 min, hold at 95% B for 2 min.

            • Flow Rate: 1.0 mL/min

            • Detection: 220 nm

            • Temperature: 30°C

            • Injection Volume: 5 µL

            cluster_0 Separation Mechanism Column Polar-Embedded C18 Stationary Phase Hydrophobic C18 Chains Embedded Polar Group Silica Surface Analyte Analyte Analyte->Column:f0 Hydrophobic Interaction Analyte->Column:f1 H-Bonding ImpurityA Impurity A (More Polar) ImpurityA->Column:f1 Stronger Polar Interaction (Shorter RT) ImpurityB Impurity B (Less Polar) ImpurityB->Column:f0 Stronger Hydrophobic Interaction (Longer RT)

            Caption: Analyte interaction with the Polar-Embedded stationary phase.

            Trustworthiness Through Validation:

            To be considered trustworthy and reliable for routine use, this method must be validated according to ICH Q2(R1) guidelines.[3][4][5][6] Key validation parameters would include:

            • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.

            • Linearity: Confirming a linear relationship between detector response and analyte concentration over a specified range.

            • Accuracy & Precision: Proving the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.

            • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

            • Robustness: Showing the method's reliability with respect to deliberate variations in method parameters (e.g., pH, temperature, flow rate).

            Conclusion

            A systematic, comparative approach is essential for developing a robust HPLC purity method. For 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a standard C18 column proved inadequate due to the analyte's polarity and basic nature. A Polar-Embedded C18 column, combined with an acetonitrile/acidified water mobile phase, provided superior retention, resolution, and peak symmetry. This guide demonstrates that understanding analyte chemistry is key to making informed decisions on column and mobile phase selection, leading to a scientifically sound and defensible analytical method.

            References

            • <621> Chromatography - US Pharmacopeia (USP). usp.org.
            • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov.
            • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.ca.
            • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
            • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.com.
            • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
            • HPLC-UV Method Development for Highly Polar Impurities. resolian.com.
            • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
            • <621> Chromatography - US Pharmacopeia (USP) Dec 2022. usp.org.
            • Reverse Phase Chrom
            • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
            • Reversed Phase HPLC Method Development. Phenomenex.

            Sources

            A Senior Application Scientist's Guide to Validating Assay Methods for Spiro-hydantoin Derivatives

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Analytical Challenge of Spiro-hydantoins

            Spiro-hydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and anti-infective properties.[1][2] Their rigid, three-dimensional spirocyclic structure is key to their pharmacological function but also presents unique challenges for analytical characterization and quantification. The development of a robust, reliable, and validated analytical method is not merely a regulatory formality; it is the cornerstone of successful drug discovery and development, ensuring data integrity from early-stage screening to final quality control (QC) release.

            This guide eschews a one-size-fits-all template. Instead, we will explore the underlying principles of method validation, compare the most effective analytical techniques for this chemical class, and provide the causal reasoning behind experimental choices. Our approach is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, to ensure that every protocol is a self-validating system.[3][4][5]

            Choosing the Right Tool: A Comparison of Core Analytical Techniques

            The selection of an analytical technique is the first critical decision in assay development. The choice depends on the intended purpose of the assay—be it for identification, impurity profiling, or quantification in a drug substance or product. For spiro-hydantoin derivatives, three techniques are paramount: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

            Technique Principle Primary Application for Spiro-hydantoins Advantages Limitations
            HPLC with UV-Vis Detection Differential partitioning of analytes between a stationary and mobile phase, followed by UV-Vis absorbance detection.Quantification (Assay), Purity, Content Uniformity.Robust, reproducible, excellent quantitative performance, cost-effective.Requires chromophore, may lack specificity for co-eluting impurities with similar UV spectra.
            LC-MS / LC-MS/MS HPLC separation followed by mass analysis based on mass-to-charge ratio (m/z).Impurity Identification, Degradant Profiling, Metabolite ID, High-sensitivity Quantification.Unparalleled specificity and sensitivity, provides molecular weight information.[6][7]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).
            UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution at a specific wavelength.Simple, rapid quantification in bulk or simple formulations.Fast, simple, inexpensive, non-destructive.[8]Prone to interference from other absorbing species, lacks specificity, less sensitive than HPLC.

            The Validation Workflow: A Structured Approach

            A successful validation project follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated. This workflow demonstrates the interdependent nature of validation parameters.

            G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Stages Dev Initial Method Development Opt Method Optimization Dev->Opt Refine Parameters Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Prec->Rob LOQ->Rob Transfer Method Transfer & Routine Use Rob->Transfer G cluster_0 Same Conditions cluster_1 Varied Conditions Precision Precision Repeat Repeatability (Intra-Assay) Precision->Repeat Inter Intermediate Precision (Inter-Assay) Precision->Inter Analyst1 Analyst A Repeat->Analyst1 Day1 Day 1 Repeat->Day1 Inst1 Instrument 1 Repeat->Inst1 Analyst2 Analyst B Inter->Analyst2 Day2 Day 2 Inter->Day2 Inst2 Instrument 2 Inter->Inst2

            Caption: Relationship between Repeatability and Intermediate Precision.

            Limit of Detection (LOD) and Limit of Quantitation (LOQ)
            • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

            • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [5]

            • Causality: LOD and LOQ are critical for impurity and degradation assays. The LOQ must be low enough to accurately measure impurities at their specified limits.

            • Determination: These are often determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

              • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

              • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

            Robustness

            Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

            • Causality: This provides confidence that the method will perform reliably in different labs and under slightly different conditions (e.g., minor fluctuations in mobile phase pH or column temperature). [9]* Experimental Approach:

              • Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

              • Vary these parameters one at a time or using a Design of Experiments (DoE) approach.

              • Analyze a system suitability sample under each condition.

              • Evaluate the impact on key responses like retention time, resolution, and tailing factor. The system suitability criteria should still be met.

            Conclusion: Beyond Validation to Lifecycle Management

            Validating an analytical method for spiro-hydantoin derivatives is an exacting but essential process. It provides documented evidence that the method is fit for its purpose. However, the modern regulatory landscape, influenced by guidelines like ICH Q14 and the updated Q2(R2), encourages a shift from a one-time validation event to a continuous lifecycle management approach. [10]This means the method's performance should be monitored over time, and the method should be updated and re-validated as necessary to ensure it remains robust and reliable throughout the product's lifecycle. By embracing the principles of scientific integrity, causality, and thorough documentation outlined in this guide, researchers can build a foundation of analytical excellence for their drug development programs.

            References

            • Current time information in Le Flore County, US. Google. Retrieved February 21, 2026.
            • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
            • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
            • ICH and FDA Guidelines for Analytical Method Valid
            • FDA Guidelines for Analytical Method Valid
            • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
            • Quality Guidelines.
            • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
            • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
            • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
            • Spectroscopic analysis comparison between hydantoin and thiohydantoin deriv
            • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
            • Solution-Phase Parallel Synthesis of Spirohydantoins.
            • UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. ijppr.humanjournals.com.
            • Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. PMC.
            • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. oarep.org.
            • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI.
            • (PDF) Green and simple UV-visible diffuse reflectance and transmittance methods for the determination of nitrofurantoin in pharmaceutical preparations.
            • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
            • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE.
            • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. JOCPR.
            • Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
            • Newer approaches for analytical method validation of anti diabetic agents a review. rjptonline.org.
            • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study.
            • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
            • UV spectroscopic method for determination of phenytoin in bulk and injection forms. Zenodo.
            • Spiro hydantoin aldose reductase inhibitors derived
            • Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. PubMed.
            • Development and validation of a single robust HPLC method for the characterization of a pharmaceutical starting material and impurities from three suppliers using three separ
            • Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan Series.
            • Analytical Method Development and Validation for Estimation of Spironolactone and Hydrochlorothiazide in Bulk and Tablet Dosage form by High Performance Liquid Chromatography. Asian Journal of Pharmacy and Technology.

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Reactant of Route 1
            8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
            Reactant of Route 2
            Reactant of Route 2
            8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.